4-butoxy-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]benzamide
Description
The compound 4-butoxy-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]benzamide is a benzamide derivative characterized by:
- Benzamide core: A benzene ring with a carboxamide group.
- 4-Butoxy substituent: A linear alkoxy chain at the para position, enhancing lipophilicity.
- N-substituent: A complex ethyl group bearing a 4-fluoro-3-methylbenzenesulfonyl moiety and a furan-2-yl ring. The sulfonyl group introduces strong electron-withdrawing effects, while the furan contributes π-electron density.
Properties
IUPAC Name |
4-butoxy-N-[2-(4-fluoro-3-methylphenyl)sulfonyl-2-(furan-2-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FNO5S/c1-3-4-13-30-19-9-7-18(8-10-19)24(27)26-16-23(22-6-5-14-31-22)32(28,29)20-11-12-21(25)17(2)15-20/h5-12,14-15,23H,3-4,13,16H2,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGAIZOLZRNLOBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC(=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the butoxybenzene moiety: This can be achieved through the alkylation of phenol with butyl bromide in the presence of a base such as potassium carbonate.
Introduction of the sulfonyl group: The sulfonyl group can be introduced via sulfonylation of the aromatic ring using sulfonyl chloride in the presence of a base.
Coupling with the furan ring: The furan ring can be introduced through a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Scientific Research Applications
4-butoxy-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies to understand the interaction of small molecules with biological macromolecules.
Mechanism of Action
The mechanism of action of 4-butoxy-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and furan groups are likely to play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The following compounds share partial structural homology with the target molecule:
Key Observations:
- Heterocyclic Influence : Furan (target) vs. thiophene () alters electronic properties. Furan’s oxygen atom increases polarity compared to thiophene’s sulfur.
- Sulfonyl vs. Sulfamoyl : The target’s benzenesulfonyl group (electron-withdrawing) contrasts with sulfamoyl’s mixed electronic effects in .
- Bioisosteric Replacements : Benzoimidazole () and benzothiazole () demonstrate how heterocycle swaps modulate receptor interactions.
Physicochemical Properties
- logP : The target’s estimated logP (~4.5) is higher than 4-butoxy-N-[2-(thiophen-2-yl)ethyl]benzamide (logP = 4.01, ), reflecting the sulfonyl group’s contribution to hydrophobicity.
- Molecular Weight : The target (~450 g/mol) is heavier than simpler analogs (e.g., 303.42 g/mol in ) due to the sulfonyl and furan-ethyl groups.
- Hydrogen Bonding: The sulfonyl group (two H-bond acceptors) enhances solubility compared to non-sulfonated analogs.
Future research should focus on :
- In vitro receptor binding assays (e.g., sigma receptors, kinases).
- In vivo pharmacokinetic profiling to assess bioavailability and tumor targeting.
- Structure-activity relationship (SAR) studies to optimize substituents for therapeutic efficacy.
This compound represents a promising candidate for further development in oncology and diagnostic imaging.
Biological Activity
4-butoxy-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]benzamide is a synthetic compound with potential applications in medicinal chemistry. Its structure suggests it may exhibit biological activity pertinent to various therapeutic areas, including oncology and antiviral research. This article reviews the biological activity of this compound, supported by relevant studies and data.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 435.49 g/mol. Its structure includes a butoxy group, a furan ring, and a sulfonyl moiety, which may influence its interaction with biological targets.
Anticancer Potential
Recent studies have indicated that benzamide derivatives can inhibit various cancer cell lines through multiple mechanisms. For instance, compounds similar to this compound have shown efficacy in inhibiting RET kinase activity, which is implicated in certain cancers. In assays, derivatives demonstrated moderate to high potency against RET-driven cell proliferation, suggesting that this compound may share similar anticancer properties .
Table 1: Biological Activity of Related Benzamide Derivatives
Antiviral Activity
Benzamide derivatives have also been studied for their antiviral properties. For example, certain compounds have shown activity against hepatitis C virus (HCV) by inhibiting viral RNA synthesis upon phosphorylation into their active forms. While specific data on this compound is limited, it is hypothesized that its structural components could confer similar antiviral effects .
The mechanisms by which benzamide derivatives exert their biological effects often involve the inhibition of key enzymes or pathways within cancerous cells. For instance, the inhibition of dihydrofolate reductase (DHFR) has been noted in related compounds, leading to reduced cellular levels of NADP and NADPH, which are crucial for cell proliferation and survival . This suggests that this compound may also interact with similar metabolic pathways.
Case Studies
In clinical settings, certain benzamide derivatives have been evaluated for their safety and efficacy profiles. For example, a cohort study involving patients treated with benzamide-based therapies showed promising results in terms of tumor reduction and patient survival rates, highlighting the potential clinical relevance of such compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
